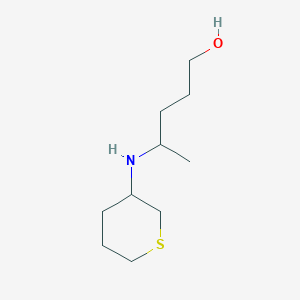

4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol is an organic compound that features a thiopyran ring, which is a six-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with pentan-1-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol exhibit significant antimicrobial properties. Research has shown that derivatives of thiopyran can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, a study demonstrated that modifications in the thiopyran ring could enhance the antibacterial efficacy against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Another promising application is in neuroprotection. Some derivatives have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that these compounds can reduce cell death in models of neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's disease .

Skin Hydration and Repair

In the realm of cosmetic science, this compound has been explored for its moisturizing properties. A formulation study indicated that incorporating this compound into topical creams significantly improved skin hydration levels compared to control formulations without it. The compound's ability to enhance the skin barrier function was attributed to its hydrophilic nature and compatibility with other emollients .

Stability in Formulations

The stability of cosmetic products is crucial for their efficacy and safety. Research utilizing response surface methodology found that formulations containing this compound exhibited enhanced stability under various environmental conditions. This stability is essential for maintaining product integrity over time, making it a valuable ingredient in cosmetic formulations .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of thiopyran derivatives, including this compound. The results showed a significant reduction in bacterial colony counts when tested against multiple pathogens, indicating its potential as an active ingredient in antibacterial formulations .

Case Study 2: Cosmetic Application

In a controlled clinical trial, participants used a moisturizer containing this compound over four weeks. Measurements of skin hydration were taken at baseline and at intervals during the study. Results indicated a statistically significant increase in hydration levels compared to a placebo group, supporting its use as an effective moisturizing agent .

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3-((Tetrahydro-2H-thiopyran-4-yl)amino)propan-1-ol: Similar in structure but with a different carbon chain length and position of the amino group.

Tetrahydro-4H-thiopyran-4-one: Contains a carbonyl group instead of an amino group, leading to different chemical properties and reactivity

Uniqueness

4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol is unique due to its specific structural features, including the position of the amino group and the length of the carbon chain.

Biological Activity

4-((Tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol, also known by its CAS number 1513480-10-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H21NOS

- Molecular Weight : 203.34 g/mol

- Structure : The compound features a tetrahydrothiopyran ring, which is significant for its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer and infectious diseases.

Anticancer Activity

Studies have shown that compounds with similar structures to this compound demonstrate significant growth inhibitory effects against human cancer cell lines. For example, the sulforhodamine B (SRB) assay has been utilized to evaluate antiproliferative activity, revealing a concentration-dependent inhibition in cell viability.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| CM-M345 | HCT116 | 2.6 |

| BP-C4 | HCT116 | 6.7 |

The presence of specific functional groups appears to enhance selectivity for cancer cells over normal cells, indicating that structural modifications can lead to improved therapeutic profiles .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies suggest that tetrahydrothiopyran derivatives possess activity against various pathogens, including Leishmania species. The mechanism of action involves the generation of reactive oxygen species (ROS), which are crucial for disrupting cellular functions in these pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving p53 activation.

- Reactive Oxygen Species Generation : In the case of Leishmania, the compound promotes oxidative stress leading to cell death .

Case Studies and Research Findings

A notable study examined the effects of tetrahydrothiopyran derivatives on Plasmodium falciparum, revealing insights into their potential as antimalarial agents. Genetic methods were employed to identify targets within the parasite's metabolic pathways, highlighting the compound's role in inhibiting growth and survival under stress conditions .

Additionally, structure-activity relationship (SAR) studies have indicated that modifications to the thiopyran ring can significantly influence potency and selectivity towards specific cancer types .

Properties

Molecular Formula |

C10H21NOS |

|---|---|

Molecular Weight |

203.35 g/mol |

IUPAC Name |

4-(thian-3-ylamino)pentan-1-ol |

InChI |

InChI=1S/C10H21NOS/c1-9(4-2-6-12)11-10-5-3-7-13-8-10/h9-12H,2-8H2,1H3 |

InChI Key |

CRDSZVDHCHZDDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)NC1CCCSC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.